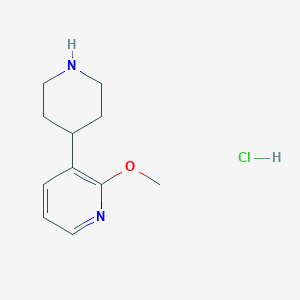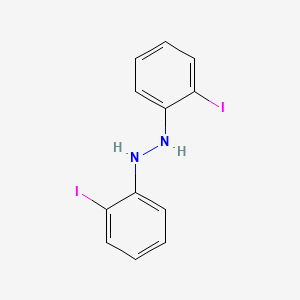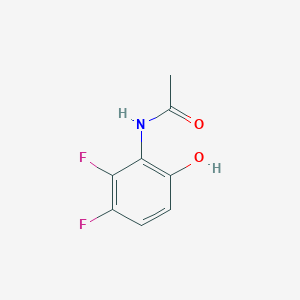
(R)-Dtb-siphox
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Dtb-siphox is a chiral ligand used in asymmetric synthesis, particularly in catalytic processes. It is known for its high enantioselectivity and efficiency in various chemical reactions. The compound’s structure includes a phosphorus atom bonded to a chiral center, which plays a crucial role in its activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Dtb-siphox typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as di-tert-butylphosphine and a suitable chiral auxiliary.
Formation of Phosphine Oxide: The di-tert-butylphosphine is oxidized to form di-tert-butylphosphine oxide.
Chiral Auxiliary Attachment: The chiral auxiliary is then attached to the phosphine oxide through a series of reactions, including nucleophilic substitution and reduction.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-Dtb-siphox in high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of ®-Dtb-siphox may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Dtb-siphox undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often acting as a catalyst.
Substitution: ®-Dtb-siphox can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Dtb-siphox typically yields phosphine oxides, while reduction can produce various reduced phosphorus compounds.
Wissenschaftliche Forschungsanwendungen
®-Dtb-siphox has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: ®-Dtb-siphox is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials, particularly in processes requiring high enantioselectivity.
Wirkmechanismus
The mechanism of action of ®-Dtb-siphox involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal centers, creating a chiral environment that facilitates asymmetric transformations. The molecular targets include various metal catalysts, and the pathways involved often pertain to enantioselective reactions where the chiral ligand induces the formation of one enantiomer over the other.
Vergleich Mit ähnlichen Verbindungen
(S)-Dtb-siphox: The enantiomer of ®-Dtb-siphox, used in similar applications but with opposite chiral properties.
BINAP: Another chiral ligand used in asymmetric synthesis, known for its high efficiency and selectivity.
DIPAMP: A chiral diphosphine ligand used in hydrogenation reactions.
Uniqueness: ®-Dtb-siphox is unique due to its high enantioselectivity and versatility in various catalytic processes. Compared to similar compounds, it often provides better yields and selectivities in specific reactions, making it a valuable tool in asymmetric synthesis.
Eigenschaften
Molekularformel |
C48H60NOP |
|---|---|
Molekulargewicht |
698.0 g/mol |
IUPAC-Name |
bis(3,5-ditert-butylphenyl)-[(3R)-4-(4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane |
InChI |
InChI=1S/C48H60NOP/c1-44(2,3)33-25-34(45(4,5)6)28-37(27-33)51(38-29-35(46(7,8)9)26-36(30-38)47(10,11)12)40-18-14-16-32-20-22-48(42(32)40)21-19-31-15-13-17-39(41(31)48)43-49-23-24-50-43/h13-18,25-30H,19-24H2,1-12H3/t48-/m1/s1 |
InChI-Schlüssel |
FMGYAZLRTVWJGN-QSCHNALKSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)C6=NCCO6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NCCO6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
![2-Bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B12834519.png)

![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)

![2,2-Difluoro-6-methylbicyclo[2.2.1]heptane](/img/structure/B12834566.png)
